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molecular formula C11H6F3NOS B8589044 2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde

2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde

Cat. No. B8589044
M. Wt: 257.23 g/mol
InChI Key: ZAMZSDGFUKSFFI-UHFFFAOYSA-N
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Patent
US08461348B2

Procedure details

To a solution of 3-(trifluoromethyl)benzenecarbothioamide (1.31 g, 6.37 mmol) in ethanol (15 mL) was added 2-chloropropane-1,3-dial (2.04 g, 19.1 mmol), and the mixture was heated under reflux overnight. The reaction mixture was extracted with ethyl acetate, washed successively with diluted aqueous sodium hydrogen carbonate solution and saturated brine, dried over sodium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography (carrier: silica gel, eluent: hexane-ethyl acetate) to give 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde (423 mg) as colorless crystals. The present compound was dissolved in ethanol (5 mL), sodium borohydride (91 mg, 2.47 mmol) was added under ice-cooling, and the mixture was stirred at room temperature overnight. 1N Hydrochloric acid was added to the reaction mixture, and the mixture was extracted with ethyl acetate, washed with saturated brine, dried over sodium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography (carrier: silica gel, eluent: hexane-ethyl acetate) to give the title compound (334 mg, 78%) as a colorless oil.
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:4]=[C:5]([C:9](=[S:11])[NH2:10])[CH:6]=[CH:7][CH:8]=1.Cl[CH:15]([CH:18]=O)[CH:16]=[O:17]>C(O)C>[F:13][C:2]([F:12])([F:1])[C:3]1[CH:4]=[C:5]([C:9]2[S:11][C:15]([CH:16]=[O:17])=[CH:18][N:10]=2)[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
1.31 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)C(N)=S)(F)F
Name
Quantity
2.04 g
Type
reactant
Smiles
ClC(C=O)C=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
washed successively with diluted aqueous sodium hydrogen carbonate solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (carrier: silica gel, eluent: hexane-ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)C=1SC(=CN1)C=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 423 mg
YIELD: CALCULATEDPERCENTYIELD 25.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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